molecular formula C10H2Co2F12O4+2 B8072335 cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Cat. No.: B8072335
M. Wt: 531.97 g/mol
InChI Key: UIIKKGKIICOZQC-SUXDNRKISA-L
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Description

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a coordination compound with the chemical formula C10H2CoF12O4. It is known for its distinctive orange color and is typically found in a powdered form. This compound is often used in various chemical processes due to its stability and reactivity .

Scientific Research Applications

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate can be synthesized through the reaction of cobalt (II) salts with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cobalt (II) hexafluoro-2,4-pentanedionate involves its ability to coordinate with various substrates. The compound can form stable complexes with different ligands, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is unique due to its high stability and reactivity, which makes it suitable for a wide range of applications. Its ability to form stable complexes with various ligands sets it apart from other similar compounds .

Properties

IUPAC Name

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.2Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;/q;;2*+2/p-2/b2*2-1-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIKKGKIICOZQC-SUXDNRKISA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Co+2].[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Co+2].[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Co2F12O4+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19648-83-0
Record name Bis(hexafluoroacetylacetonato)cobalt(II) Hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Reactant of Route 2
Reactant of Route 2
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Reactant of Route 3
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

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